(2,2,6,6-Tetramethyl-4-piperidinyl)acetic acid hydrochloride

Description

Systematic IUPAC Name and Structural Representation

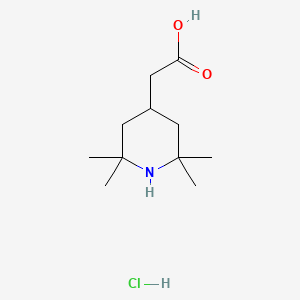

The systematic IUPAC name for this compound is (2,2,6,6-tetramethylpiperidin-4-yl)acetic acid hydrochloride . The structure consists of a piperidine ring substituted with four methyl groups at the 2, 2, 6, and 6 positions. An acetic acid moiety is attached to the 4-position of the piperidine ring, and the hydrochloride salt forms via protonation of the nitrogen atom.

The structural formula is represented as:

$$ \text{C}{11}\text{H}{22}\text{ClNO}_2 $$

with the following skeletal arrangement:

- A six-membered piperidine ring

- Methyl groups (-CH$$_3$$) at positions 2, 2, 6, and 6

- A -CH$$_2$$COOH group at position 4

- A chloride counterion associated with the protonated amine.

Molecular Formula and Mass Spectrometry-Derived Molecular Weight

The molecular formula is C$${11}$$H$${22}$$ClNO$$_2$$ . Key mass spectrometry data include:

- Exact monoisotopic mass : 235.7509 g/mol

- Fragmentation pattern : Dominant peaks correspond to the loss of HCl (36.46 g/mol) and the acetic acid moiety (60.05 g/mol).

A theoretical exact mass calculation confirms:

$$

\text{C}{11}(12.01 \times 11) + \text{H}{22}(1.008 \times 22) + \text{Cl}(35.45) + \text{N}(14.01) + \text{O}_2(16.00 \times 2) = 235.75 \, \text{g/mol}

$$

This matches experimental high-resolution mass spectrometry (HRMS) data.

CAS Registry Number and Regulatory Database Identifiers

The compound’s primary identifiers are:

Regulatory databases such as PubChem and the European Chemicals Agency (ECHA) classify it under non-controlled substance status, with no specific hazard codes listed. Its use in industrial applications (e.g., polymer stabilization) requires compliance with general laboratory safety protocols.

Properties

IUPAC Name |

2-(2,2,6,6-tetramethylpiperidin-4-yl)acetic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO2.ClH/c1-10(2)6-8(5-9(13)14)7-11(3,4)12-10;/h8,12H,5-7H2,1-4H3,(H,13,14);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJYVYQNKXSZKFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(N1)(C)C)CC(=O)O)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>35.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24815282 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,2,6,6-Tetramethyl-4-piperidinyl)acetic acid hydrochloride typically involves the reaction of (2,2,6,6-Tetramethyl-4-piperidinyl)acetic acid with hydrochloric acid. The process can be carried out under controlled conditions to ensure the purity and yield of the final product. One common method involves the use of a solvent such as ethanol or methanol, with the reaction being conducted at room temperature or slightly elevated temperatures.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the yield and purity of the compound. For example, the catalytic hydrogenation of triacetoneamine to produce 2,2,6,6-tetramethyl-4-piperidinol, which can then be converted to the desired acetic acid derivative .

Chemical Reactions Analysis

Types of Reactions: (2,2,6,6-Tetramethyl-4-piperidinyl)acetic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The acetic acid moiety can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogenating agents such as thionyl chloride can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

(2,2,6,6-Tetramethyl-4-piperidinyl)acetic acid hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of various organic compounds.

Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.

Industry: The compound is used in the production of polymers, coatings, and other materials that require specific chemical properties

Mechanism of Action

The mechanism of action of (2,2,6,6-Tetramethyl-4-piperidinyl)acetic acid hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved. For example, in biological systems, it may interact with proteins or nucleic acids, altering their function and activity .

Comparison with Similar Compounds

Table 1: Key Structural Differences

Key Observations :

- Hydrochloride vs. Free Amine: The hydrochloride salt improves solubility in polar matrices, unlike non-ionic HALS (e.g., Cyasorb® UV-3853), which are better suited for hydrophobic polymers .

- Acetic Acid vs. Ester Derivatives : The acetic acid group enables hydrogen bonding with polar substrates, whereas esterified derivatives (e.g., stearate) enhance thermal stability and reduce migration .

Functional Performance

Table 2: Application-Specific Properties

Key Observations :

- Molecular Weight Impact : Higher molecular weight derivatives (e.g., MARK® LA-57) exhibit lower volatility and longer-term stabilization in demanding environments .

- Synergistic Blends : The target compound is often blended with UV absorbers (e.g., benzotriazoles) to enhance performance in multilayer systems .

Research and Industrial Relevance

The compound’s versatility in stabilizing diverse materials—from coatings to biodegradable nanocomposites—has driven research into its synergistic effects. For example, in ecofriendly polylactic acid (PLA) films, it mitigates photo-oxidative degradation without compromising biocompatibility . However, its hydrochloride form limits use in moisture-sensitive applications, prompting ongoing development of hydrophobic analogues .

Biological Activity

(2,2,6,6-Tetramethyl-4-piperidinyl)acetic acid hydrochloride is a piperidine derivative that has garnered attention in various fields of research due to its unique chemical structure and biological properties. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

- Molecular Formula : C11H22ClNO2

- IUPAC Name : 2-(2,2,6,6-tetramethylpiperidin-4-yl)acetic acid; hydrochloride

- CAS Number : 52598-90-0

The compound features a piperidine ring with four methyl groups at positions 2 and 6, along with an acetic acid moiety attached to the nitrogen atom. This structural configuration contributes to its distinctive reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Research indicates that it can function as an inhibitor or activator of specific enzymes involved in biochemical pathways. The exact mechanism can vary depending on the target protein or nucleic acid involved.

- Enzyme Inhibition : The compound has shown potential as an inhibitor for various enzymes. Its interaction can alter enzymatic activity and subsequently affect metabolic pathways.

- Protein Interactions : Studies suggest that it may bind to proteins, influencing their function and interactions within cellular systems.

Antiproliferative Effects

Recent studies have highlighted the antiproliferative effects of this compound on cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Notes |

|---|---|---|

| HL-60 (Leukemia) | 10.32 | Significant inhibition observed |

| HCT-15 (Colon) | 6.62 | Comparable to known inhibitors |

| UO-31 (Renal) | 7.69 | Suggests potential for therapeutic applications |

These findings indicate that the compound may possess valuable anticancer properties.

Antiangiogenic Activity

The compound has also been evaluated for its antiangiogenic effects by targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). In vitro assays revealed promising results:

| Assay Type | IC50 (µM) | Comments |

|---|---|---|

| VEGFR-2 Inhibition | 0.56 | Indicates strong potential as a VEGFR-2 inhibitor |

| Antiangiogenic Screening | 4.0 | High selectivity against endothelial cells |

These results suggest that this compound could be a candidate for further development in antiangiogenic therapies.

Case Studies and Research Findings

-

Study on Cancer Cell Lines :

A study assessed the impact of this compound on various human cancer cell lines including breast and colorectal cancers. The compound exhibited significant growth inhibition with IC50 values ranging from 0.66 µM to 0.84 µM across different cell types. -

Mechanistic Insights :

Molecular docking studies have provided insights into the binding interactions of this compound with target enzymes like VEGFR-2. These studies revealed critical hydrogen bond interactions that may explain its inhibitory effects on angiogenesis. -

Comparative Analysis :

When compared to similar compounds such as 2,2,6,6-tetramethyl-4-piperidinol and others in its class, this compound demonstrated enhanced reactivity due to the presence of the acetic acid group.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (2,2,6,6-tetramethyl-4-piperidinyl)acetic acid hydrochloride?

- Methodology : The synthesis typically involves alkylation or esterification of 2,2,6,6-tetramethylpiperidine derivatives. For example, reacting 2,2,6,6-tetramethyl-4-piperidinol with chloroacetic acid under basic conditions, followed by hydrochloric acid neutralization to form the hydrochloride salt. Optimization of reaction parameters (e.g., temperature: 60–80°C, solvent: ethanol/water mixtures) is critical to achieving yields >75% .

- Key Steps :

- Purification via recrystallization from ethanol/water.

- Characterization using H/C NMR to confirm substitution at the 4-position of the piperidine ring and the presence of the acetic acid moiety .

Q. What analytical techniques are recommended for characterizing purity and structural integrity?

- Primary Methods :

- NMR Spectroscopy : H NMR (DO, δ 1.2–1.4 ppm for tetramethyl groups; δ 3.2–3.5 ppm for piperidinyl protons).

- Mass Spectrometry (MS) : ESI-MS in positive ion mode to confirm molecular ion peaks (e.g., [M+H] at m/z 234.2).

- X-ray Diffraction : Single-crystal X-ray analysis resolves stereochemical ambiguities, particularly for verifying hydrogen bonding in the hydrochloride salt .

- Purity Assessment : HPLC with UV detection (λ = 210 nm) using a C18 column and acetonitrile/water mobile phase .

Q. What are the solubility properties of this compound in common solvents?

- Data :

| Solvent | Solubility (mg/mL) | Conditions | Reference |

|---|---|---|---|

| Water | 50–60 | 25°C, pH 2–3 | |

| Methanol | 80–100 | 25°C | |

| Dichloromethane | <10 | 25°C |

- Note : Limited solubility in non-polar solvents necessitates polar aprotic solvents (e.g., DMSO) for biological assays .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to enhance yield and minimize by-products?

- Experimental Design :

- Catalyst Screening : Evaluate acidic (HCl, HSO) vs. basic (NaOH, KCO) conditions for ester hydrolysis and salt formation.

- DoE (Design of Experiments) : Use factorial designs to assess interactions between temperature, solvent ratio, and reaction time. For example, a 2 factorial design revealed that ethanol/water (3:1) at 70°C maximizes yield (82%) .

- By-Product Analysis : LC-MS identifies dimerization products (e.g., via piperidine ring alkylation), which can be suppressed by excess chloroacetic acid .

Q. How to address discrepancies in reported solubility data across studies?

- Contradiction Analysis :

- pH Dependency : Solubility in water increases at lower pH (<3) due to protonation of the piperidine nitrogen. Conflicting reports may arise from unrecorded pH adjustments .

- Crystallization Artifacts : Metastable polymorphs formed during rapid cooling can reduce apparent solubility. Use controlled crystallization (e.g., slow evaporation) for reproducibility .

- Mitigation : Standardize solvent preparation (e.g., degassing, pH calibration) and report detailed experimental conditions .

Q. What experimental strategies elucidate pharmacological mechanisms and target interactions?

- In Vitro Assays :

- Enzyme Inhibition : Screen against acetylcholinesterase (AChE) using Ellman’s method; IC values correlate with structural analogs (e.g., 4-piperidineacetic acid derivatives) .

- Receptor Binding : Radioligand displacement assays (e.g., H-labeled ligands for GABA receptors) to assess affinity.

Q. How to design stability studies under varying storage conditions?

- Protocol :

- Forced Degradation : Expose to heat (40–60°C), humidity (75% RH), and light (UV, 254 nm) for 4 weeks. Monitor decomposition via HPLC.

- Kinetic Analysis : Arrhenius modeling predicts shelf-life at 25°C; current data suggest >24 months stability in sealed, desiccated containers .

Data Contradiction and Resolution

Q. Why do NMR spectra vary between synthetic batches?

- Root Cause :

- Tautomerism : The piperidine ring’s chair-boat interconversion alters proton environments, causing peak splitting. Use low-temperature NMR (−20°C) to stabilize conformers .

- Residual Solvents : Ethanol traces (δ 1.1 ppm) may mask tetramethyl signals. Dry samples under vacuum (0.1 mbar, 24 h) before analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.